Cas no 91640-16-3 (5-(1,3-benzothiazol-2-yl)pentan-1-ol)

5-(1,3-benzothiazol-2-yl)pentan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-Benzothiazolepentanol
- 2-Benzothiazolepentanol(7CI,9CI)
- 5-(1,3-benzothiazol-2-yl)pentan-1-ol
- 91640-16-3
- EN300-1827664
- DTXSID70590963
- SCHEMBL8424171
-
- インチ: InChI=1S/C12H15NOS/c14-9-5-1-2-8-12-13-10-6-3-4-7-11(10)15-12/h3-4,6-7,14H,1-2,5,8-9H2
- InChIKey: DSEWWHZFOSULRI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)N=C(S2)CCCCCO
計算された属性
- せいみつぶんしりょう: 221.08743528g/mol
- どういたいしつりょう: 221.08743528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 61.4Ų
5-(1,3-benzothiazol-2-yl)pentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1827664-0.25g |
5-(1,3-benzothiazol-2-yl)pentan-1-ol |
91640-16-3 | 0.25g |
$538.0 | 2023-09-19 | ||
Enamine | EN300-1827664-2.5g |
5-(1,3-benzothiazol-2-yl)pentan-1-ol |
91640-16-3 | 2.5g |
$1147.0 | 2023-09-19 | ||
Enamine | EN300-1827664-0.1g |
5-(1,3-benzothiazol-2-yl)pentan-1-ol |
91640-16-3 | 0.1g |
$515.0 | 2023-09-19 | ||
Enamine | EN300-1827664-5.0g |
5-(1,3-benzothiazol-2-yl)pentan-1-ol |
91640-16-3 | 5g |
$2981.0 | 2023-06-02 | ||
Enamine | EN300-1827664-10.0g |
5-(1,3-benzothiazol-2-yl)pentan-1-ol |
91640-16-3 | 10g |
$4421.0 | 2023-06-02 | ||
Enamine | EN300-1827664-10g |
5-(1,3-benzothiazol-2-yl)pentan-1-ol |
91640-16-3 | 10g |
$2516.0 | 2023-09-19 | ||
Enamine | EN300-1827664-0.5g |
5-(1,3-benzothiazol-2-yl)pentan-1-ol |
91640-16-3 | 0.5g |
$561.0 | 2023-09-19 | ||
Enamine | EN300-1827664-1g |
5-(1,3-benzothiazol-2-yl)pentan-1-ol |
91640-16-3 | 1g |
$584.0 | 2023-09-19 | ||
Enamine | EN300-1827664-1.0g |
5-(1,3-benzothiazol-2-yl)pentan-1-ol |
91640-16-3 | 1g |
$1029.0 | 2023-06-02 | ||
Enamine | EN300-1827664-0.05g |
5-(1,3-benzothiazol-2-yl)pentan-1-ol |
91640-16-3 | 0.05g |
$491.0 | 2023-09-19 |
5-(1,3-benzothiazol-2-yl)pentan-1-ol 関連文献
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
5-(1,3-benzothiazol-2-yl)pentan-1-olに関する追加情報
Introduction to 5-(1,3-benzothiazol-2-yl)pentan-1-ol (CAS No. 91640-16-3)
5-(1,3-benzothiazol-2-yl)pentan-1-ol, with the CAS number 91640-16-3, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical research. This compound is characterized by its unique molecular structure, which combines a benzothiazole moiety with a pentan-1-ol chain. The benzothiazole group is known for its versatile properties, including fluorescence, electron-withdrawing effects, and the ability to form stable complexes with metals.
The chemical formula of 5-(1,3-benzothiazol-2-yl)pentan-1-ol is C12H15NO2S, and its molecular weight is approximately 237.32 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties make it an attractive candidate for a wide range of applications.
In the pharmaceutical industry, 5-(1,3-benzothiazol-2-yl)pentan-1-ol has been studied for its potential therapeutic properties. Recent research has focused on its anti-inflammatory and antioxidant activities. A study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 5-(1,3-benzothiazol-2-yl)pentan-1-ol could be a promising lead compound for the development of new anti-inflammatory drugs.
Beyond its pharmaceutical applications, 5-(1,3-benzothiazol-2-yl)pentan-1-ol has also been explored for its potential use in materials science. The benzothiazole group's inherent fluorescence properties make it suitable for applications in optoelectronic devices and sensors. A study published in the Journal of Materials Chemistry C in 2023 demonstrated that this compound can be used as a fluorescent probe for detecting specific analytes in solution. The high sensitivity and selectivity of the probe make it a valuable tool for analytical chemistry and environmental monitoring.
The synthesis of 5-(1,3-benzothiazol-2-yl)pentan-1-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-aminothiophenol with 5-bromopentanal followed by reduction to form the alcohol. The synthesis process can be optimized to achieve high yields and purity levels, making it feasible for large-scale production.
In terms of safety and handling, 5-(1,3-benzothiazol-2-yl)pentan-1-ol should be stored in a cool, dry place away from direct sunlight and incompatible materials. It is important to follow standard laboratory safety protocols when handling this compound to ensure the well-being of researchers and technicians.
The future prospects for 5-(1,3-benzothiazol-2-yl)pentan-1-ol are promising. Ongoing research is focused on optimizing its properties for specific applications and exploring new derivatives with enhanced functionalities. As our understanding of this compound continues to grow, it is likely that we will see more innovative uses in both pharmaceuticals and materials science.
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